Cas no 906162-42-3 (2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide)

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
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- インチ: 1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28)
- InChIKey: IICQKAHGFSJYJN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=CC=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=CC([N+]([O-])=O)=C2)=C1N
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2633-0040-25mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2633-0040-2mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2633-0040-20mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2633-0040-3mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA81456-1mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA81456-100mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 100mg |
$697.00 | 2024-05-20 | ||
A2B Chem LLC | BA81456-5mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 5mg |
$272.00 | 2024-05-20 | ||
Life Chemicals | F2633-0040-5μmol |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2633-0040-50mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2633-0040-75mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamideに関する追加情報
Introduction to 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide (CAS No. 906162-42-3)
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 906162-42-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indolizine class of heterocyclic structures, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an amino group, a nitro-substituted benzoyl moiety, and a phenylindolizine core, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural complexity of 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide contributes to its unique chemical properties and reactivity. The indolizine ring system is a key pharmacophore that has been extensively studied for its role in various biological processes. Researchers have explored its potential in developing treatments for neurological disorders, infectious diseases, and cancer due to its ability to interact with specific targets within biological systems. The nitro group in the benzoyl moiety introduces electrophilic characteristics, which can be exploited for further chemical modifications or biological interactions.
In recent years, there has been a growing interest in indolizine derivatives as they exhibit a wide range of pharmacological activities. Studies have demonstrated that compounds with similar structural motifs can modulate enzyme activity, interfere with signal transduction pathways, and exhibit antioxidant or anti-inflammatory properties. The specific arrangement of functional groups in 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide suggests that it may possess unique mechanisms of action that could be leveraged for therapeutic purposes.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. By modifying the substituents on the indolizine ring or introducing additional functional groups, chemists can fine-tune the biological activity of the molecule. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel lead compounds for drug development. Furthermore, the nitro group can be reduced to an amine, providing a pathway for further derivatization and exploration of different pharmacological profiles.
The synthesis of 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the indolizine core through cyclization reactions, followed by functionalization at the 2-position with an amino group. The introduction of the 3-nitrobenzoyl group at the 3-position is achieved through nucleophilic aromatic substitution or other coupling reactions. Finally, the N-phenyl substitution is performed to complete the molecular structure. Each step must be carefully optimized to ensure high yield and purity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These innovations are particularly valuable in pharmaceutical research, where rapid access to large libraries of compounds is essential for identifying promising drug candidates.
Beyond its synthetic significance, 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has shown promise in preclinical studies as a potential therapeutic agent. Initial pharmacokinetic studies indicate that the compound exhibits good solubility and stability under physiological conditions, which are critical factors for drug efficacy. Additionally, preliminary toxicity assessments suggest that it is well-tolerated at relevant doses, although further studies are needed to fully evaluate its safety profile.
The biological activity of 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has been explored in several experimental models. Research has focused on its potential effects on enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. Additionally, studies have examined its interactions with receptors involved in pain perception and inflammation. These investigations provide valuable insights into how this compound might function within biological systems and highlight its potential as a therapeutic agent.
In conclusion,2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide (CAS No. 906162-42-3) represents an intriguing compound with significant potential in pharmaceutical research. Its complex structure, derived from the indolizine scaffold with multiple functional groups, makes it a versatile scaffold for drug design. Advances in synthetic chemistry have made it more accessible for further investigation, while preliminary studies suggest promising biological activities and favorable pharmacokinetic properties. As research continues to uncover new therapeutic applications for indolizine derivatives,2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is poised to play an important role in future drug development efforts.
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